molecular formula C9H7ClN2 B058023 1-Chloroisoquinolin-6-amine CAS No. 347146-33-2

1-Chloroisoquinolin-6-amine

Cat. No. B058023
M. Wt: 178.62 g/mol
InChI Key: TZBKVCUKSMTGMP-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-6-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a powder in physical form .


Synthesis Analysis

The synthesis of amines, including 1-Chloroisoquinolin-6-amine, can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another possible method .


Molecular Structure Analysis

The InChI code for 1-Chloroisoquinolin-6-amine is 1S/C9H7ClN2/c10-9-8-2-1-7 (11)5-6 (8)3-4-12-9/h1-5H,11H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amines, including 1-Chloroisoquinolin-6-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .

Scientific Research Applications

Synthesis of Anticancer Compounds

1-Chloroisoquinolin-6-amine serves as a precursor in the synthesis of novel isoquinolines, which have been identified as promising candidates for anticancer compounds. A study developed a convenient method for synthesizing 1-aminoisoquinolines with a heterocyclic substituent, highlighting their potential as anticancer agents due to their preliminary biological assay results (Konovalenko et al., 2020).

Nucleophilic Substitution Reactions

1-Chloroisoquinolin-6-amine undergoes nucleophilic substitution reactions to produce N-heteroaryl substituted adamantane-containing amines. These compounds exhibit significant interest due to their antiviral and psychotherapeutic activities. The study discusses the selective substitution of the chlorine atom with amino groups using adamantylalkylamines, showcasing the chemical versatility of 1-Chloroisoquinolin-6-amine (Kharlamova et al., 2021).

Development of Antiplasmodial Agents

Research has also explored the application of 1-Chloroisoquinolin-6-amine in synthesizing new compounds with antiplasmodial activity. The synthesis of novel ferrocene–chloroquine analogues, incorporating 1-Chloroisoquinolin-6-amine, demonstrated potential against Plasmodium falciparum, offering insights into developing new treatments for malaria (Beagley et al., 2003).

Chemical Synthesis and Reactivity

The compound's reactivity has been harnessed in synthesizing new derivatives with various biological activities. For instance, amination of chloro-substituted heteroarenes with adamantane-containing amines, including 1,3-dichloroisoquinoline, demonstrates the selective substitution reactions that yield products depending on the structure of the starting compounds. This study underscores the importance of 1-Chloroisoquinolin-6-amine in chemical synthesis, offering pathways to new chemical entities (Abel et al., 2016).

Safety And Hazards

1-Chloroisoquinolin-6-amine is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-chloroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBKVCUKSMTGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627505
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinolin-6-amine

CAS RN

347146-33-2
Record name 1-Chloroisoquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroisoquinolin-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In sulfuric acid (30 ml) was dissolved 3.323 g of 1-chloro-6-(4-toluenesulfonylamino)isoquinoline (Preparation Example 22), followed by stirring at room temperature overnight. The reaction mixture was poured onto ice, and basified by adding an aqueous sodium hydroxide and then potassium carbonate, followed by extracting with ethyl acetate. The extract was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give the title compound (1.37 g, 76.81%) as yellowish brown crystals.
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76.81%

Synthesis routes and methods II

Procedure details

1-Chloro-6-(4-toluenesulfonylamino) isoquinoline (3.323 g, Production Example 22b) was dissolved in sulfuric acid (30 ml), followed by stirring at room temperature overnight. The reaction solution was poured into ice, and basified by adding an aqueous sodium hydroxide solution and then potassium carbonate thereto, followed by extracting with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give the title compound (1.37 g, 76.81%) as yellowish brown crystals.
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3.323 g
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30 mL
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76.81%

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